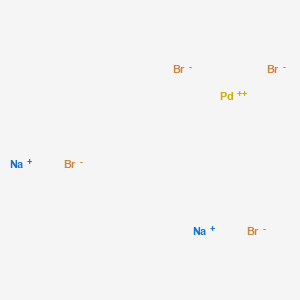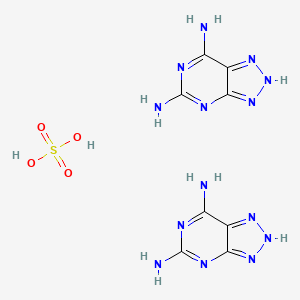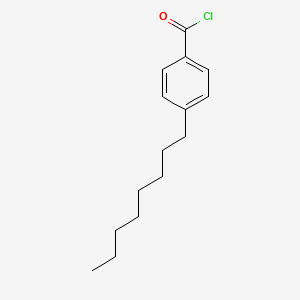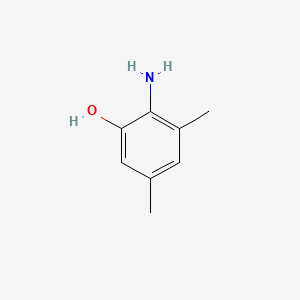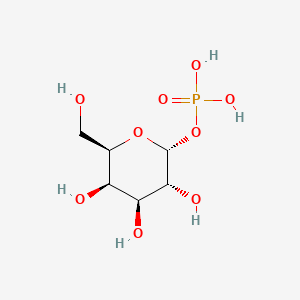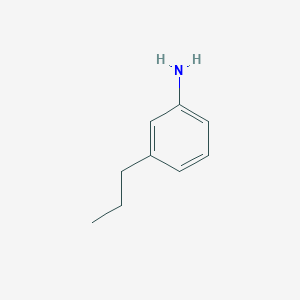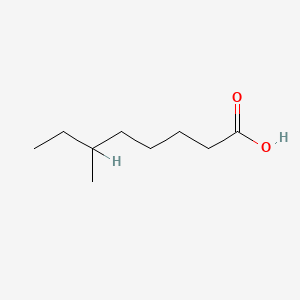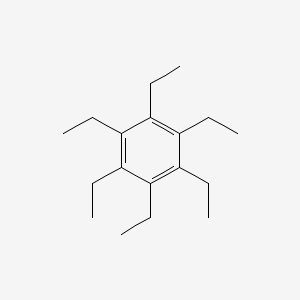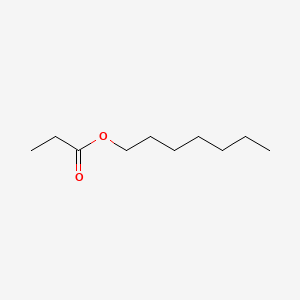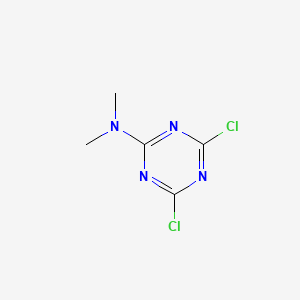
Methyl ethyl trisulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl methyl trisulfide, also known as 2, 3, 4-trithiahexane or fema 3861, belongs to the class of organic compounds known as organic trisulfides. These are organosulfur compounds with the general formula RSSSR' (R, R'=alkyl, aryl). Ethyl methyl trisulfide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ethyl methyl trisulfide is primarily located in the cytoplasm. Ethyl methyl trisulfide is a garlic, green, and onion tasting compound that can be found in a number of food items such as onion-family vegetables, brassicas, nuts, and fruits. This makes ethyl methyl trisulfide a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Triflate Anion Ionic Liquids : Methyl and ethyl triflates, related to Methyl Ethyl Trisulfide, have been used in the synthesis of high purity triflate ionic liquids. These ionic liquids are produced via direct alkylation and have important implications in various chemical processes (Ignat’ev et al., 2012).
Environmental and Toxicological Studies
- Absence of Adverse Effects in Rat Studies : A study on Methyl Propyl Trisulfide, a compound similar to Methyl Ethyl Trisulfide, showed no adverse effects on rats after prolonged exposure. This indicates its relative safety in certain concentrations (Bastaki et al., 2018).
Applications in Chemical Warfare Agent Simulation
- Pyrolysis and Oxidation of Ethyl Methyl Sulfide : Ethyl Methyl Sulfide, a simulant for the chemical warfare agent sulfur mustard, has been studied for its reactions and kinetics under various conditions. This research is relevant for defense and security applications (Zheng et al., 2011).
Polymer Science and Material Engineering
- Degradable Polymethacrylates with Disulfide Link : Research on polymethacrylates with internal disulfide links, involving methyl and ethyl groups, showcases their potential in creating biodegradable polymeric materials. This has implications in biomedical and environmental engineering (Tsarevsky and Matyjaszewski, 2005).
Battery Technology
- Co-solvent in Li-ion Batteries : Studies on 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, related to Methyl Ethyl Trisulfide, indicate its effectiveness as a co-solvent in Li-ion batteries, improving conductivity and battery performance (Kim et al., 2013).
Environmental Science and Water Treatment
- Degradation of Parabens via Persulfate Oxidation : Methyl Ethyl Trisulfide-related research includes the study of the degradation of methylparaben and ethylparaben using heat-activated persulfate systems. This is significant for the treatment of paraben-contaminated water (Chen et al., 2017).
Marine Biology
- Volatiles from Marine Celeribacter Strains : Research on the volatiles emitted by marine Rhodobacteraceae, including sulfur-containing compounds related to Methyl Ethyl Trisulfide, helps understand marine microbial ecology and the role of these compounds in marine environments (Chhalodia et al., 2021).
Anticancer Research
- Alk(en)yl Trisulfides in Cancer Cells : A study on various alk(en)yl trisulfides, including compounds structurally related to Methyl Ethyl Trisulfide, found that they have potent anticancer activities, particularly against human colon cancer cells, by disrupting microtubule network formation (Hosono et al., 2008).
Eigenschaften
CAS-Nummer |
31499-71-5 |
|---|---|
Produktname |
Methyl ethyl trisulfide |
Molekularformel |
C3H8S3 |
Molekulargewicht |
140.3 g/mol |
IUPAC-Name |
(methyltrisulfanyl)ethane |
InChI |
InChI=1S/C3H8S3/c1-3-5-6-4-2/h3H2,1-2H3 |
InChI-Schlüssel |
XEKUTWIJPKGAQT-UHFFFAOYSA-N |
SMILES |
CCSSSC |
Kanonische SMILES |
CCSSSC |
Dichte |
0.955-0.965 |
Andere CAS-Nummern |
31499-71-5 |
Physikalische Beschreibung |
pale yellow liquid with powerful odou |
Piktogramme |
Irritant |
Löslichkeit |
very slightly soluble in water; soluble in alcohol and oils |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




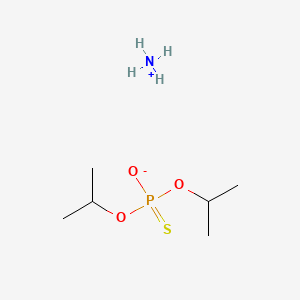
![2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B1594025.png)
